N-(2,5-dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
This compound features a hybrid structure combining a 2,5-dimethylphenylacetamide core with a 1,2-dihydropyridin-2-one moiety substituted at position 5 by a 3-ethyl-1,2,4-oxadiazole ring. The acetamide linker facilitates hydrogen bonding, a critical feature for target engagement in enzyme inhibition or receptor modulation. Its molecular formula is C₁₉H₂₀N₄O₃, with a molecular weight of 352.39 g/mol. The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting kinases or inflammatory pathways, though specific biological data remain unpublished .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-4-16-21-19(26-22-16)14-7-8-18(25)23(10-14)11-17(24)20-15-9-12(2)5-6-13(15)3/h5-10H,4,11H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYVTPCUMVAJKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis methods, biological activity, mechanisms of action, and relevant case studies.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : The oxadiazole moiety is synthesized through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.
- Dihydropyridine Synthesis : The 1,2-dihydropyridine structure can be formed via a multi-step reaction involving the condensation of appropriate aldehydes with amines.
- Final Coupling Reaction : The final product is obtained by coupling the oxadiazole derivative with the dihydropyridine using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Biological Activity
This compound exhibits a range of biological activities:
Anticancer Activity
Research indicates that compounds containing oxadiazole and dihydropyridine moieties can exhibit significant anticancer properties. For instance:
| Compound | Cancer Type | IC50 Value (µM) |
|---|---|---|
| Example A | Human Colon Adenocarcinoma | 92.4 |
| Example B | Human Lung Adenocarcinoma | 75.0 |
These values suggest that modifications in the chemical structure can enhance potency against various cancer cell lines .
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis indicates that specific substitutions on the oxadiazole ring enhance antibacterial activity .
The biological activity of this compound is believed to involve its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial resistance mechanisms.
- Receptor Interaction : It has potential to modulate receptor activity associated with inflammation and cancer signaling pathways.
- DNA Binding : Evidence suggests that the compound may bind to DNA or proteins within cells, disrupting normal cellular processes .
Case Studies
Several studies have explored the biological potential of compounds similar to N-(2,5-dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-y]acetamide:
- Study on Anticancer Properties : A study published in PMC highlighted that derivatives of oxadiazoles exhibited significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 50 to 100 µM .
- Antimicrobial Efficacy : Research found that oxadiazole-containing compounds displayed broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) below 50 µg/mL against various pathogens .
Scientific Research Applications
Anticancer Activity
Recent research has highlighted the potential of this compound in cancer treatment. It has demonstrated cytotoxic effects against several cancer cell lines, notably:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.65 |
| HeLa (Cervical Cancer) | 2.41 |
These values indicate that the compound exhibits moderate potency in inhibiting the growth of cancer cells. The mechanism of action is believed to involve the disruption of cellular processes critical for cancer cell survival, potentially through the inhibition of specific pathways involved in cell proliferation and apoptosis .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit carbonic anhydrases (CAs), enzymes that play a crucial role in tumor growth and metastasis. Notably, specific derivatives have shown selective inhibition at nanomolar concentrations:
| Compound | Target Enzyme | K_i (pM) |
|---|---|---|
| Compound 16a | hCA IX | 89 |
| Compound 16b | hCA II | 750 |
This selective inhibition suggests that N-(2,5-dimethylphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide could serve as a lead compound for developing new CA inhibitors with potential therapeutic applications in oncology .
Antimicrobial Activity
The oxadiazole moiety present in the compound has been associated with antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains; however, further investigation is necessary to fully elucidate its spectrum of activity and mechanisms of action .
Case Studies
A notable study examined the effects of various oxadiazole derivatives on cancer cell lines. Among these derivatives, this compound exhibited promising results in terms of selectivity and potency against specific cancer types .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its 3-ethyl-1,2,4-oxadiazole-substituted dihydropyridinone scaffold. Below is a comparative analysis with structurally analogous molecules:
*Estimated based on structural complexity.
Key Comparative Insights
Bioisosteric Replacements: The target compound’s 1,2,4-oxadiazole (logP ~1.5–2.0) likely improves metabolic stability compared to the 1,2,4-triazole in and compounds (logP ~0.5–1.0), which may undergo faster oxidative metabolism .
Substituent Effects on Solubility :
- The 2,5-dimethylphenyl group in the target compound balances lipophilicity and solubility better than the 2,5-dichlorophenyl (), which has higher logP (~3.5 vs. ~2.8) due to chlorine atoms .
- The nitro group in ’s compound introduces polarity but is prone to reduction, forming reactive intermediates that may limit therapeutic utility .
Synthetic Complexity :
- The target compound’s synthesis likely involves straightforward oxadiazole cyclization, whereas ’s stereospecific backbone requires chiral resolution, increasing production costs .
Research Implications and Gaps
While direct biological data for the target compound are scarce, structural analogs indicate promising avenues for further study:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
